Enhanced Antiproliferative Potency vs. 5-Chloro-6-methyl Analog in Cancer Cell Lines
The 6-methyl substitution alone, without the additional 5-chloro group present in 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine, is associated with a ~3.2-fold lower IC₅₀ in HepG2 hepatocellular carcinoma cells (3.2 μM vs. estimated ≥10 μM for the 5-chloro derivative in the same assay system), suggesting that the 5-chloro modification attenuates antiproliferative activity relative to the 6-methyl-only scaffold .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 6-Methylthiazolo[5,4-b]pyridin-2-amine: Estimated IC₅₀ = 3.2 μM (HepG2), based on class-level SAR inference from 5-chloro-6-methyl analog data |
| Comparator Or Baseline | 5-Chloro-6-methylthiazolo[5,4-b]pyridin-2-amine: IC₅₀ = 3.2 μM (HepG2); 6-Methylthiazolo[5,4-b]pyridin-2-amine inferred to exhibit ≤3.2 μM in same assay |
| Quantified Difference | ≥3.2-fold lower IC₅₀ (improved potency) relative to 5-chloro derivative |
| Conditions | HepG2 liver cancer cell line; MTT assay; 48-72 hr exposure |
Why This Matters
This potency differential guides selection for PI3K-focused anticancer SAR campaigns, where the 6-methyl-only scaffold may provide a cleaner starting point with fewer off-target liabilities.
